3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C16H24N2O4S/c1-13-6-9-18(10-7-13)23(20,21)11-8-17-16(19)14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,17,19)
. This indicates the presence of a six-membered piperidine ring with a methyl group attached, a methoxy group attached to a benzene ring, and a sulfonylethyl group attached to the nitrogen of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 3-methoxy-N-(2-((4-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide, play a crucial role in drug development. Their six-membered heterocyclic structure makes them valuable building blocks for constructing pharmaceutical compounds. Researchers explore various synthetic methods to create substituted piperidines, which are essential for drug design . These derivatives can be modified to enhance bioavailability, target specific receptors, and improve pharmacokinetic properties.
Materials Science and Organic Synthesis
Beyond pharmacology, piperidines find applications in materials science and organic synthesis. Researchers explore their use as ligands, catalysts, or intermediates in the preparation of functional materials.
Future Directions
Piperidine-containing compounds, such as this one, represent important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the potential applications of these compounds in various fields.
properties
IUPAC Name |
3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-6-9-18(10-7-13)23(20,21)11-8-17-16(19)14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSATYBHTENAMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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